![molecular formula C28H24N4+2 B12839236 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) is a chemical compound with the molecular formula C28H26Br2N4+2. . This compound is characterized by its unique structure, which includes a phenylene group linked to two bipyridinium units via methylene bridges. It is commonly used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) typically involves the selective functionalization of an acyclic tetraamine, followed by dimerization and hydrolyzation/tosylation to obtain a 1,4-phenylenebis-methylene bridged hexatosyl acyclic precursor. This precursor is then cyclized to obtain a hexatosyl cyclam dimer, which is subsequently detosylated and basified to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The bipyridinium units can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of substituted derivatives .
Applications De Recherche Scientifique
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) involves its ability to form stable complexes with metal ions. The bipyridinium units act as ligands, coordinating with metal centers to form various coordination compounds. These complexes can exhibit unique properties, such as photochromism and thermochromism, depending on the metal ions and the specific coordination environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate): This compound is similar in structure but contains hexafluorophosphate counterions instead of bromide.
1,1’-[1,4-Phenylenebis(methylene)]bis(1-methylazepanium): This compound features azepanium units instead of bipyridinium.
Uniqueness
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it highly versatile for various scientific research applications, particularly in the fields of coordination chemistry and materials science .
Propriétés
Formule moléculaire |
C28H24N4+2 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C28H24N4/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25/h1-20H,21-22H2/q+2 |
Clé InChI |
HMGNIPIZYSIFCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


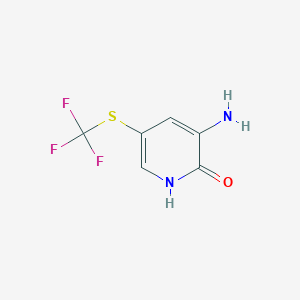
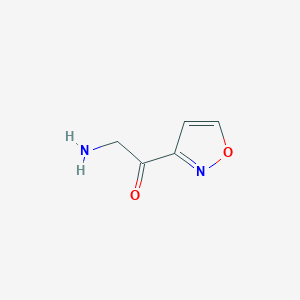
![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
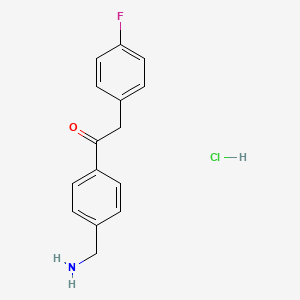
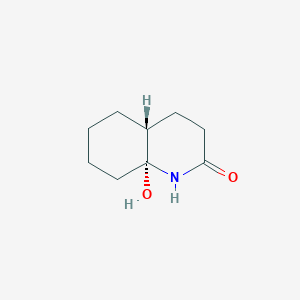
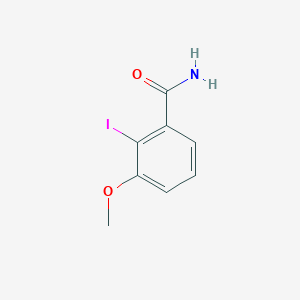
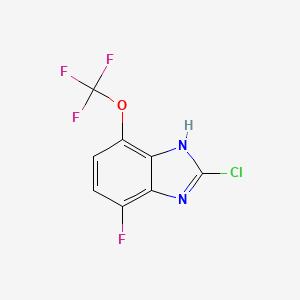
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
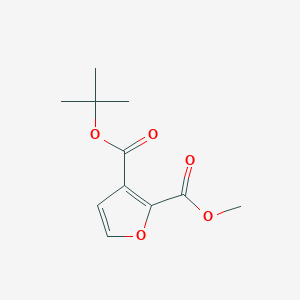


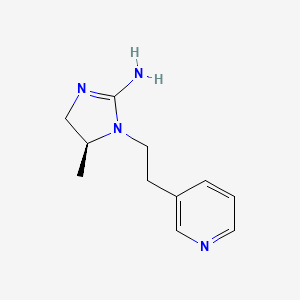
![(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12839233.png)

